4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine
Description
4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a halogenated pyrimidine derivative featuring a difluoromethyl substituent at the 5-position and chlorine atoms at the 4- and 6-positions. Pyrimidines of this class are critical intermediates in pharmaceutical and agrochemical synthesis due to their bioisosteric properties and ability to modulate electronic and steric effects.
Properties
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F2N3/c6-2-1(4(8)9)3(7)12-5(10)11-2/h4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMPMWQLKWRPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 5-phenyl-4,6-dihydroxypyrimidine with chlorinating agents in the presence of a solvent like o-dichlorobenzene and a catalyst such as dimethyl-formamide .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, enhancing the compound’s biological activity.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its pharmacological effects.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrimidine derivatives with enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that certain analogs can inhibit COX-2 activity effectively, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Pyrimidine derivatives have been explored for their role in targeting cancer pathways. For instance, compounds similar to 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine have been studied for their ability to modulate the mechanistic target of rapamycin (mTOR) pathway, which is crucial in cancer progression .
- Antiviral Properties : There is ongoing research into the antiviral applications of pyrimidine derivatives, particularly in the context of RNA viruses where they may act as inhibitors .
Agricultural Applications
- Pesticide Development : The compound serves as an important intermediate for synthesizing crop protection agents. Its structural properties allow it to act effectively against a range of pests and diseases affecting crops .
- Herbicides : Due to its reactivity with various biological targets in plants, this compound is being investigated for use in developing herbicides that can selectively target weed species without harming crops.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine with key analogs, focusing on substituent effects, synthetic routes, and applications.
Substituent Effects and Physicochemical Properties
Key Observations :
- Substituent Reactivity: The difluoromethyl group in the target compound likely enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., B6, B7), aligning with fluorine’s role in improving pharmacokinetics .
- Melting Points : The propynyl-substituted B6 exhibits a higher melting point (159–161°C) than methoxy analogs, suggesting stronger intermolecular interactions due to alkyne rigidity .
- Synthetic Efficiency : Sodium dithionite-based methods (e.g., for propylthio derivatives) offer industrial advantages (short reaction time, mild conditions) compared to traditional halogenation routes .
Electronic and Steric Influence
- Difluoromethyl vs.
- Allyl vs. Propynyl : Allyl (B7) and propynyl (B6) substituents at C-5 create distinct steric environments, impacting binding affinity in biological targets. Propynyl’s linear structure may favor π-π stacking in enzyme active sites .
Biological Activity
4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties. Understanding its biological activity is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 236.03 g/mol. Its structure features two chlorine atoms at the 4 and 6 positions and a difluoromethyl group at the 5 position of the pyrimidine ring.
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, can inhibit viral replication. In vitro studies have shown that similar compounds effectively target various viruses, including members of the Herpes and Poxvirus families . The mechanism often involves interference with viral RNA synthesis or replication processes.
Antibacterial and Antifungal Properties
Pyrimidines are known for their antibacterial and antifungal activities. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by disrupting nucleic acid synthesis or protein function . The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of these compounds.
Anti-inflammatory Effects
Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties. For instance, compounds with structural similarities to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . The IC values for COX inhibition in related compounds range from 0.04 to 0.04 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Chlorination : The presence of chlorine atoms enhances the reactivity and interaction with biological targets.
- Difluoromethyl Group : This group increases lipophilicity and may improve cellular uptake.
A preliminary SAR analysis suggests that electron-withdrawing groups at specific positions on the pyrimidine ring can enhance anti-inflammatory activity .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds in this class exhibit favorable absorption profiles. For example, oral bioavailability studies have shown promising results with sufficient plasma stability and low toxicity in animal models . The clearance rates observed suggest potential for effective dosing regimens in clinical applications.
Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives in treating various conditions:
- Antiviral Efficacy : A study demonstrated that a related compound significantly reduced viral load in an influenza mouse model, confirming its direct effect on viral replication .
- Anti-inflammatory Activity : In vivo models showed that certain derivatives led to significant reductions in inflammation markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
